Linarotene
Overview
Description
- (chemical formula:
- It is used as an antikeratinizing agent .
- Antikeratinizing agents help reduce the thickness of the stratum corneum (the outermost layer of the skin), making them useful in treating skin conditions.
Linarotene: C23H30N2O2S
) is a carotenoid derivative.Preparation Methods
- Unfortunately, specific synthetic routes and reaction conditions for Linarotene are not widely available in the literature.
- it is known that this compound was developed by Abbott Laboratories and Ortho-McNeil Inc.
- Industrial production methods are proprietary and may not be publicly disclosed.
Chemical Reactions Analysis
- Linarotene likely undergoes various chemical reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions used in these reactions are not explicitly documented.
- The major products formed from these reactions would depend on the specific reaction pathways.
Scientific Research Applications
- Linarotene’s applications extend to various fields:
Dermatology: Due to its antikeratinizing properties, it may be used in topical formulations for skin disorders.
Medicine: Research may explore its potential in treating skin conditions like psoriasis or keratosis.
Chemistry: Scientists might study its reactivity and explore novel synthetic routes.
Industry: this compound could find applications in cosmetic formulations or pharmaceuticals.
Mechanism of Action
- The exact mechanism by which Linarotene exerts its effects remains an area of ongoing research.
- It likely involves interactions with molecular targets related to keratinization and skin cell turnover.
- Further studies are needed to elucidate the precise pathways involved.
Comparison with Similar Compounds
- Unfortunately, I couldn’t find direct information on similar compounds to Linarotene.
- Researchers may compare it with other carotenoids or antikeratinizing agents to highlight its uniqueness.
Properties
IUPAC Name |
4-methylsulfonyl-N-[(E)-1-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethylideneamino]aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O2S/c1-16(24-25-18-8-10-19(11-9-18)28(6,26)27)17-7-12-20-21(15-17)23(4,5)14-13-22(20,2)3/h7-12,15,25H,13-14H2,1-6H3/b24-16+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGRBTTOECAZCNW-LFVJCYFKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=CC=C(C=C1)S(=O)(=O)C)C2=CC3=C(C=C2)C(CCC3(C)C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC1=CC=C(C=C1)S(=O)(=O)C)/C2=CC3=C(C=C2)C(CCC3(C)C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127304-28-3 | |
Record name | Linarotene [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127304283 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | LINAROTENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S3WF2KTK27 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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